3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Catalog No.
S12136875
CAS No.
M.F
C19H23NO5
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benza...

Product Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H23NO5/c1-22-15-7-5-13(6-8-15)9-10-20-19(21)14-11-16(23-2)18(25-4)17(12-14)24-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)

InChI Key

ADHNOLSNFXCAKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound characterized by its complex structure, which includes three methoxy groups and a benzamide moiety. Its molecular formula is C19H23NO5C_{19}H_{23}NO_{5}, and it features a unique arrangement of functional groups that can significantly influence its chemical behavior and biological activity. The presence of multiple methoxy groups enhances its lipophilicity and may affect its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology .

Typical of benzamide derivatives:

  • Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The amide functional group can be reduced to yield the corresponding amine.
  • Substitution Reactions: Nucleophilic substitution can occur at the methoxy groups, allowing for the introduction of different functional groups.

These reactions are essential for modifying the compound to enhance its properties or to synthesize related compounds.

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been investigated for its potential biological activities, particularly in the context of cancer research. Studies suggest that it may exhibit antiproliferative effects on various cancer cell lines, including HeLa cells, by inducing DNA damage and inhibiting DNA replication . The compound's structure suggests it may interact with specific molecular targets involved in cell signaling pathways, making it a candidate for further pharmacological studies.

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 4-methoxyphenethylamine.
  • Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step facilitates the reaction with 4-methoxyphenethylamine to form the amide bond.
  • Purification: The resultant crude product is purified through recrystallization or column chromatography to yield the final compound in high purity.

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications across different fields:

  • Medicinal Chemistry: It is studied for its potential therapeutic properties in drug design, particularly for anti-cancer and anti-inflammatory applications.
  • Biological Research: The compound is utilized in studies investigating cellular pathways and molecular interactions.
  • Material Science: Due to its unique structure, it may serve as a building block for developing novel materials with specific electronic or optical properties.

Research on interaction studies has shown that 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide may interact with various enzymes and receptors involved in cancer progression and inflammation. Its ability to modulate these interactions makes it valuable for understanding disease mechanisms and developing targeted therapies. Further studies are necessary to elucidate the precise molecular mechanisms underlying these interactions.

Several compounds share structural similarities with 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamideSimilar benzamide structure but different methoxy positioningVariation in biological activity due to structural differences
3,4-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideFewer methoxy groups compared to the target compoundPotentially reduced lipophilicity and altered activity
3,4,5-trihydroxy-N-[2-p-tolylethyl]benzamideHydroxy groups instead of methoxiesDifferent reactivity profile and biological effects

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide lies in its specific arrangement of methoxy groups on the benzene ring. This configuration likely influences both its chemical reactivity and biological interactions more significantly than similar compounds with different substitutions. Such distinct properties make it an attractive candidate for further research in medicinal chemistry and related fields .

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, reflecting its methoxy substitutions at positions 3, 4, and 5 on the benzamide ring and the N-linked 2-(4-methoxyphenyl)ethyl group. Its molecular formula is C₂₄H₂₇NO₅, with a molecular weight of 409.5 g/mol. The structure comprises a benzamide core modified with three methoxy groups and a phenethylamine-derived side chain, contributing to its lipophilicity and steric bulk.

Molecular Geometry and Conformational Analysis

Conformational studies of benzamide derivatives highlight the influence of methoxy substituents on rotational flexibility. For 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, the methoxy groups introduce steric hindrance, stabilizing a planar benzamide ring while allowing torsional freedom in the ethyl linker. Computational analyses using molecular mechanics and ab initio methods suggest that the N-ethylphenoxy group adopts a gauche conformation relative to the benzamide plane, minimizing van der Waals repulsions.

Lanthanide-Induced-Shift (LIS) NMR studies on analogous benzamides reveal that methoxy substitutions at ortho and para positions restrict rotational mobility, favoring conformations where the methoxy oxygen lone pairs align with the benzamide π-system. This alignment enhances resonance stabilization, as evidenced by reduced amide bond rotation barriers in dynamic NMR experiments.

Comparative Structural Analysis with Benzamide Derivatives

Comparative analysis with related benzamides underscores the impact of methoxy positioning on bioactivity:

CompoundMethoxy SubstitutionsKey Structural FeaturesBiological Activity
2-Methoxybenzamide2-OCH₃Planar amide, H-bond donor capacityHedgehog pathway inhibition (IC₅₀: 0.03 μM)
2,6-Difluoro-3-methoxybenzamide3-OCH₃, 2,6-FNon-planar fluorinated ringFtsZ allosteric inhibition
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide3,4,5-OCH₃Hydroxyphenyl group at N-terminusAcetylcholinesterase inhibition (IC₅₀: 4.0–16.5 μM)

The 3,4,5-trimethoxy configuration in the target compound enhances electron density across the benzamide ring, facilitating interactions with aromatic residues in hydrophobic protein pockets. Unlike 2-methoxy derivatives, which prioritize H-bonding, the meta and para methoxy groups in this compound optimize van der Waals contacts and π-stacking.

Stereoelectronic Effects of Methoxy Substitutions

Methoxy groups exert pronounced stereoelectronic effects due to their electron-donating methoxy (-OCH₃) substituents. In 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, the ortho effect and anomeric interactions between methoxy lone pairs and adjacent σ* orbitals stabilize non-canonical conformations. For instance:

  • The 3-methoxy group donates electron density via resonance, polarizing the amide carbonyl and enhancing its electrophilicity.
  • 4- and 5-methoxy groups create a steric "shield" around the benzamide core, directing substituents on the N-ethylphenoxy group into specific binding orientations.

Density Functional Theory (DFT) calculations on analogous systems indicate that methoxy groups at positions 3, 4, and 5 reduce the energy gap between HOMO and LUMO orbitals by 0.8–1.2 eV compared to unsubstituted benzamides, potentially enhancing redox-mediated bioactivity.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

345.15762283 g/mol

Monoisotopic Mass

345.15762283 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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